molecular formula C18H14N2O3S B2443749 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide CAS No. 681157-42-6

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2443749
CAS No.: 681157-42-6
M. Wt: 338.38
InChI Key: GIKHPMOSTSDATQ-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide is a heterocyclic compound that combines a chromene and thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

Target of Action

Compounds with similar structures, such as chromone and thiazole derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory , antimicrobial , and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and DNA, depending on the specific biological context.

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, including inhibition of enzyme activity, modulation of receptor signaling, and interference with dna replication .

Biochemical Pathways

Given the reported pharmacological activities of similar compounds, it is likely that this compound may influence a variety of biochemical pathways, potentially including inflammatory signaling pathways, microbial metabolic pathways, and cancer-related signaling pathways .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Based on the known activities of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the individual’s physiology . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, while its efficacy can be influenced by the presence of other compounds that may compete for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with chromone derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the chromeno-thiazole core .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide is unique due to its combined chromene and thiazole structure, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-13-8-4-3-7-12(13)17(21)20-18-19-16-11-6-2-5-9-14(11)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKHPMOSTSDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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